Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its aromatic sulfonic acid structure, which includes a benzenesulfonic acid moiety linked to a pyrazole ring through an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation using concentrated sulfuric acid or oleum. This step introduces the sulfonic acid group into the aromatic ring.
Neutralization: The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments
Biology
In biological research, the compound is used as a staining agent due to its ability to bind to specific biomolecules. It is also investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine
The compound’s sulfonic acid group makes it a potential candidate for drug development, particularly in designing anti-inflammatory and antimicrobial agents. Its ability to interact with biological targets through hydrogen bonding and electrostatic interactions is of significant interest.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, including surfactants and detergents. Its solubility in water and organic solvents makes it suitable for various applications.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The azo linkage and pyrazole ring contribute to the compound’s ability to interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with applications in dye synthesis and as a precursor for sulfa drugs.
p-Toluenesulfonic Acid: Widely used as a catalyst in organic synthesis due to its strong acidic properties.
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in the production of phenol and as a catalyst in various chemical reactions.
Uniqueness
Benzenesulfonic acid, 3-((3-(aminocarbonyl)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-methoxy-, monosodium salt is unique due to its complex structure, which combines the properties of an azo compound, a sulfonic acid, and a pyrazole derivative
Properties
CAS No. |
62630-92-6 |
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Molecular Formula |
C17H14N5NaO6S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
sodium;3-[(3-carbamoyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H15N5O6S.Na/c1-28-13-8-7-11(29(25,26)27)9-12(13)19-20-15-14(16(18)23)21-22(17(15)24)10-5-3-2-4-6-10;/h2-9,15H,1H3,(H2,18,23)(H,25,26,27);/q;+1/p-1 |
InChI Key |
DZKFLTBTPAPAQL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)N.[Na+] |
Origin of Product |
United States |
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